2-(Difluoromethoxy)-4-iodotoluene
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Overview
Description
2-(Difluoromethoxy)-4-iodotoluene is an organic compound characterized by the presence of iodine, fluorine, and methoxy groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where toluene is treated with iodine and nitric acid to form 4-iodotoluene . This intermediate can then undergo further reactions to introduce the difluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-4-iodotoluene may involve large-scale electrophilic aromatic substitution followed by fluorination reactions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions to form carbon-carbon bonds
Oxidation and Reduction: The methyl group on the toluene ring can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Iodine and Nitric Acid: Used in the initial electrophilic aromatic substitution to introduce the iodine atom.
Fluorinating Agents: Such as Selectfluor, used to introduce fluorine atoms into the molecule.
Major Products Formed
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Oxidation Products: Formation of carboxylic acids from the oxidation of the methyl group.
Scientific Research Applications
2-(Difluoromethoxy)-4-iodotoluene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules due to its functional groups.
Materials Science: Used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-iodotoluene in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing iodine and fluorine atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The palladium-catalyzed cross-coupling reactions involve oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
4-Iodotoluene: Similar structure but lacks the difluoromethoxy group.
4-Iodoanisole: Contains a methoxy group instead of a difluoromethoxy group.
4-Iodobenzotrifluoride: Contains a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-4-iodotoluene is unique due to the presence of both iodine and difluoromethoxy groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
Molecular Formula |
C8H7F2IO |
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Molecular Weight |
284.04 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-iodo-1-methylbenzene |
InChI |
InChI=1S/C8H7F2IO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,1H3 |
InChI Key |
WJQIMYDVBKKVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)OC(F)F |
Origin of Product |
United States |
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